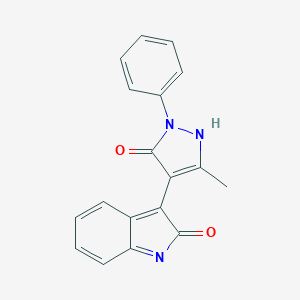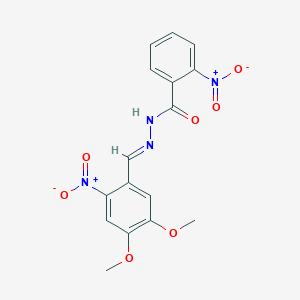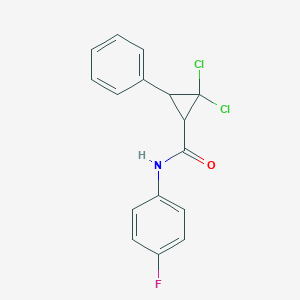
3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
The synthesis of 3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve scaling up these reactions with optimized parameters to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. .
Aplicaciones Científicas De Investigación
3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar compounds to 3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-dihydro-2H-indol-2-one include other heterocyclic compounds with similar structural features. These compounds may share some chemical properties but differ in their specific functional groups and biological activities. Examples of similar compounds include various benzimidazole and thiazole derivatives .
Propiedades
Fórmula molecular |
C18H13N3O2 |
|---|---|
Peso molecular |
303.3g/mol |
Nombre IUPAC |
3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)indol-2-one |
InChI |
InChI=1S/C18H13N3O2/c1-11-15(16-13-9-5-6-10-14(13)19-17(16)22)18(23)21(20-11)12-7-3-2-4-8-12/h2-10,20H,1H3 |
Clave InChI |
BIEYWHXJYVOVOV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=C4C=CC=CC4=NC3=O |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=C4C=CC=CC4=NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(3,4-Dimethylphenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B387569.png)
![2-({4-[Acetyl(methyl)amino]anilino}carbonyl)benzoic acid](/img/structure/B387571.png)
![(1E)-N1-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE](/img/structure/B387572.png)
![(1E)-N1-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE](/img/structure/B387574.png)
![N'-{2-nitro-4,5-dimethoxybenzylidene}bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B387576.png)
![2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B387578.png)
![4-[(4-bromo-5-methyl-2-oxoindol-3-yl)amino]benzamide](/img/structure/B387579.png)
![3-iodo-4-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B387583.png)
![(4E)-N1,N1-DIETHYL-N4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]BENZENE-1,4-DIAMINE](/img/structure/B387584.png)
![3-[(E)-({4'-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL](/img/structure/B387585.png)


![3,3'-dimethyl-N,N'-bis[(E)-(5-methylthiophen-2-yl)methylidene]biphenyl-4,4'-diamine](/img/structure/B387589.png)
![9-ethyl-3-[({3-nitro-4-methylphenyl}imino)methyl]-9H-carbazole](/img/structure/B387591.png)
